N-ethyl-2-(2-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-ethyl-2-(2-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2-fluorobenzyl bromide with sodium azide to form 2-fluorobenzyl azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol to yield the triazole ring. The resulting compound is then reacted with ethylamine and carboxylic acid derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: Formation of N-ethyl-2-(2-fluorophenyl)-5-(carboxymethyl)-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-ethyl-2-(2-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(2-fluorophenoxy)ethanamine
- N-ethyl-2-{[(2-fluorophenyl)methyl]amino}propanamide
Uniqueness
N-ethyl-2-(2-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13FN4O2 |
---|---|
Molecular Weight |
264.26 g/mol |
IUPAC Name |
N-ethyl-2-(2-fluorophenyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C12H13FN4O2/c1-2-14-12(19)11-9(7-18)15-17(16-11)10-6-4-3-5-8(10)13/h3-6,18H,2,7H2,1H3,(H,14,19) |
InChI Key |
PZNUOKLBKNAFDB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NN(N=C1CO)C2=CC=CC=C2F |
Origin of Product |
United States |
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